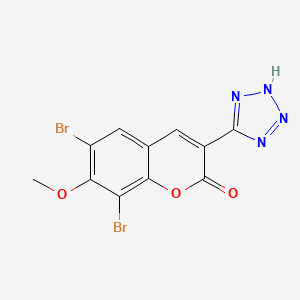

6,8-Dibromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one

Description

Properties

Molecular Formula |

C11H6Br2N4O3 |

|---|---|

Molecular Weight |

402.00 g/mol |

IUPAC Name |

6,8-dibromo-7-methoxy-3-(2H-tetrazol-5-yl)chromen-2-one |

InChI |

InChI=1S/C11H6Br2N4O3/c1-19-9-6(12)3-4-2-5(10-14-16-17-15-10)11(18)20-8(4)7(9)13/h2-3H,1H3,(H,14,15,16,17) |

InChI Key |

NAGQXCSFWPAMNH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=C(C(=O)OC2=C1Br)C3=NNN=N3)Br |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Cyano Coumarin Precursors

The starting point involves synthesizing 3-cyano-2H-chromen-2-one derivatives with appropriate substitutions:

- Method: Condensation of substituted salicylaldehydes with malononitrile in aqueous media, catalyzed by ammonium acetate at room temperature, followed by acid treatment to form the coumarin ring.

- Example: 6,8-Dibromo-7-methoxy-3-cyano-2H-chromen-2-one is obtained by employing 6,8-dibromo-7-methoxysalicylaldehyde in this reaction.

This step yields the nitrile-functionalized coumarin intermediate essential for tetrazole ring formation.

Detailed Preparation Procedure (Representative Example)

| Step | Procedure Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 6,8-dibromo-7-methoxy-3-cyano-2H-chromen-2-one from 6,8-dibromo-7-methoxysalicylaldehyde and malononitrile | Stir at room temp with ammonium acetate catalyst; acid treatment at 75°C for 30 min | ~85–90 | Formation of nitrile-coumarin intermediate |

| 2 | Tetrazole ring formation via [3+2] cycloaddition | Reflux with NaN3 (6 equiv) and AlCl3 (3 equiv) in anhydrous THF under argon for 5 h | 96 | Workup includes acid extraction, crystallization, and vacuum drying |

| Alternative | Using ZnCl2 catalyst in THF/water (4:1) reflux for 4–7 h | 55–92 | Yields vary with substituents; methoxy group improves yield |

Analytical and Purity Data

- Purity: All synthesized compounds exhibit purity greater than 95% as confirmed by HPLC coupled with electrospray ionization mass spectrometry (LC/ESI-MS).

- Characterization: High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C), and infrared (IR) spectroscopy confirm the structure and substitution pattern.

- Yields: The optimized aluminum chloride catalyzed method consistently achieves yields above 90%, with some derivatives reaching up to 97%.

Summary Table of Key Preparation Parameters

| Parameter | Aluminum Chloride Catalyzed Method | Zinc Chloride Catalyzed Method |

|---|---|---|

| Catalyst | AlCl3 (3 equiv) | ZnCl2 (1 equiv) |

| Sodium Azide | 6 equiv | 1 equiv |

| Solvent | Anhydrous THF | THF/Water (4:1 v/v) |

| Temperature | Reflux (~66°C) | Reflux |

| Reaction Time | 5 hours | 4–7 hours |

| Atmosphere | Argon | Ambient reflux |

| Yield Range | 85–97% | 55–92% |

| Purity | >95% (HPLC) | >90% (HPLC) |

| Notes | Requires acidic workup to remove Al3+ | Moderate yields for some brominated derivatives |

Research Findings and Observations

- Electron-donating groups such as methoxy at position 7 enhance the yield of the tetrazole formation step.

- Bromine substitution at positions 6 and 8 is compatible with the cycloaddition reaction, allowing for selective synthesis of 6,8-dibromo derivatives.

- The aluminum chloride catalyzed method provides higher yields and cleaner products but requires careful removal of aluminum salts post-reaction.

- Zinc chloride catalysis offers a milder alternative but may give moderate yields, especially for brominated compounds.

- The synthetic route is robust and reproducible, suitable for scale-up and further functionalization.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states.

Reduction: Reduction of bromine atoms or other functional groups.

Substitution: Replacement of bromine atoms with other substituents.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects.

Industry: Used in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

Inhibition: Inhibiting the activity of specific enzymes.

Activation: Activating certain receptors or signaling pathways.

Binding: Binding to DNA or proteins, affecting their function.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below highlights key structural analogs and their distinguishing features:

Key Comparisons

Halogenation Effects

- Bromine vs. Chlorinated derivatives, however, demonstrate marked kinase inhibition (e.g., MARK4 IC₅₀ = 7.8 µM) .

- Positional Halogenation : 6,8-Dihalogenation is a common motif in bioactive coumarins, contributing to π-stacking interactions in protein binding pockets.

Oxygen Substituents

- Methoxy (7-OCH₃) vs. Hydroxyl groups, however, facilitate hydrogen bonding, as seen in di(1H-tetrazol-5-yl) methanone oxime, which decomposes at 288.7°C due to H-bond networks .

Heterocyclic Moieties at Position 3

- Tetrazole vs. Thiazole/Thiadiazole : The tetrazole group in the target compound acts as a carboxylic acid bioisostere, enhancing binding to metalloenzymes or receptors. Thiazole/thiadiazole-containing analogs (e.g., 3-thiadiazole coumarins) exhibit anti-mycobacterial activity (MIC = 0.5–4 µg/mL) but lack the tetrazole’s metabolic resistance .

- Energetic Materials : Bistetrazole derivatives (e.g., compound 6 in ) achieve high densities (1.91 g cm⁻³) and detonation velocities (9017 m s⁻¹), suggesting that the target compound’s tetrazole moiety could also confer utility in materials science .

Thermal and Physicochemical Properties

- Thermal Stability: Analogs with hydroxyl or tetrazole groups (e.g., di(1H-tetrazol-5-yl) methanone oxime) decompose at 247–288°C, while 6,8-dibromo-7-hydroxy derivatives exhibit melting points >300°C . The target compound’s methoxy group may lower thermal stability relative to hydroxylated analogs.

Biological Activity

6,8-Dibromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone class, characterized by its unique structural features, including bromine atoms and a tetrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Structural Characteristics

The compound's structure can be described as follows:

- Bromine atoms at positions 6 and 8.

- Methoxy group at position 7.

- Tetrazole ring at position 3.

These functional groups contribute to its chemical reactivity and biological interactions, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have shown that this compound possesses significant antiproliferative effects against various human tumor cell lines. The mechanism of action appears to involve the inhibition of specific enzymes and pathways associated with cancer cell growth.

Case Study:

In a study evaluating the compound's efficacy against breast cancer cells, it was observed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity (source: ).

Antimicrobial Properties

The compound also demonstrates antimicrobial properties. Its effectiveness against bacteria and fungi has been documented, suggesting potential applications in treating infections.

Research Findings:

A recent investigation highlighted the compound's ability to inhibit the growth of Staphylococcus aureus and Candida albicans, indicating its broad-spectrum antimicrobial potential (source: ).

The biological activity of this compound is thought to arise from its interactions with molecular targets such as:

- Enzymes: The compound may act as an enzyme inhibitor, disrupting metabolic pathways essential for cell survival.

- DNA Binding: Preliminary studies suggest that it may bind to DNA or proteins, altering their function and leading to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6,8-Dibromo-7-methoxy-2H-chromen-2-one | Lacks tetrazole ring | Simpler structure with fewer potential interactions |

| 7-Methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one | Lacks bromine atoms | Retains tetrazole but lacks halogen reactivity |

| 6,8-Dibromo-2H-chromen-2-one | Lacks both methoxy group and tetrazole ring | More reactive due to absence of stabilizing groups |

The presence of both bromine atoms and the tetrazole ring in this compound potentially confers distinct biological activities compared to these similar compounds.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Bromination at specific positions.

- Formation of the tetrazole ring through cyclization reactions.

- Purification processes to achieve high yield and purity.

Optimizing these conditions is crucial for enhancing biological activity and ensuring reproducibility in research settings (source: ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.